Miliacin

Catalog No.
S575019
CAS No.
5945-45-9
M.F
C31H54O
M. Wt
442.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Miliacin

CAS Number

5945-45-9

Product Name

Miliacin

IUPAC Name

(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-3-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicene

Molecular Formula

C31H54O

Molecular Weight

442.8 g/mol

InChI

InChI=1S/C31H52O/c1-26(2)16-17-28(5)18-19-30(7)21(22(28)20-26)10-11-24-29(6)14-13-25(32-9)27(3,4)23(29)12-15-31(24,30)8/h20-21,23-25H,10-19H2,1-9H3/t21-,23+,24-,25+,28-,29+,30-,31-/m1/s1

InChI Key

DJAQOVIJPZOTCG-LWFXAFMDSA-N

SMILES

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C)C)C

Synonyms

3 beta-methoxyolean-18-ene, miliacin

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@H](C1CC(CC2)(C)C)CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)C

Archaeobotanical Investigations

Specific Scientific Field:

    Archaeobotany: The study of plant remains from archaeological sites.

Summary:
Experimental Procedures:
Results:

Lake Sediment Analysis

Specific Scientific Field:

    Biogeochemistry: The study of chemical processes in the environment, including interactions between living organisms and their surroundings.

Summary:

Culinary Use in Early Medieval Period

Specific Scientific Field:

    Archaeology: The study of human history through material remains.

Summary:

Miliacin is a natural triterpenoid primarily derived from millet seeds, classified within the broader category of organic compounds known as triterpenoids. Its chemical structure is characterized by the formula C31H52OC_{31}H_{52}O and a complex arrangement of carbon atoms, specifically detailed as (3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-3-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicene . Miliacin exhibits various biological activities that contribute to its potential therapeutic applications. Notably, it has been shown to weaken the severity of infections such as salmonellosis and stimulate keratinocyte metabolism and proliferation .

The proposed mechanism of action for miliacin's hair growth promoting effects involves stimulating the proliferation of keratinocytes and potentially influencing the hair growth cycle []. Miliacin might interact with specific cellular pathways involved in hair follicle development and function. Further research is needed to elucidate the exact mechanisms.

One study suggests that miliacin encapsulated with polar lipids (MePL) might improve its bioavailability and effectiveness in stimulating cell proliferation in the hair bulb []. This indicates that the delivery method of miliacin might influence its action.

Typical of triterpenoids. It can participate in oxidation-reduction reactions due to its hydroxyl groups and can also engage in esterification processes. The presence of methoxy groups in its structure allows for further derivatization reactions. Specific studies have highlighted its role in modulating oxidative stress in biological systems; for instance, it has been noted to attenuate lipid peroxidation induced by methotrexate in liver tissues .

Miliacin exhibits significant biological activities that include:

  • Anti-inflammatory effects: It has been shown to reduce inflammation markers and cytokine production during infections .
  • Protective effects against apoptosis: Miliacin protects splenocytes from dexamethasone-induced apoptosis by decreasing DNA fragmentation .
  • Stimulation of immune response: It enhances the production of cytokines like interleukin-10 and interferon-gamma while limiting pro-inflammatory cytokines .
  • Keratinocyte proliferation: Miliacin promotes the renewal of keratinocytes, which may have implications for skin health .

Miliacin can be extracted from millet oil using various methods. One notable approach is liquefied isobutane extraction, which efficiently isolates miliacin while preserving its structural integrity . Other methods may include solvent extraction or chromatographic techniques that separate triterpenoids based on their chemical properties.

The applications of miliacin are diverse and include:

  • Pharmaceuticals: Due to its anti-inflammatory and protective properties against oxidative stress, miliacin is being investigated for potential therapeutic uses in treating inflammatory diseases and infections .
  • Cosmetics: Its ability to stimulate keratinocyte metabolism makes it a candidate for skincare products aimed at promoting skin health and regeneration .
  • Animal husbandry: Miliacin has been utilized as a growth stimulant in livestock due to its non-toxic nature and effectiveness in improving weight gain and feed digestibility .

Research indicates that miliacin interacts with various biological pathways. For instance:

  • It modulates the immune response by influencing cytokine production.
  • Miliacin's protective effects against oxidative stress suggest interactions with redox signaling pathways in cells exposed to toxins like methotrexate .
  • Its ability to affect apoptosis pathways indicates potential interactions with cellular signaling mechanisms involved in cell survival and death.

Miliacin shares structural and functional similarities with other triterpenoids. Below is a comparison highlighting its uniqueness:

CompoundSourceUnique Properties
Betulinic AcidBirch barkKnown for anti-cancer properties
Oleanolic AcidOlive oilExhibits hepatoprotective effects
LupeolVarious plantsAnti-inflammatory and anti-cancer activities
GinsenosideGinsengAdaptogenic properties enhancing stress resistance

Miliacin stands out due to its specific protective effects against infections like salmonellosis and its role in keratinocyte metabolism stimulation. Unlike some other triterpenoids that may primarily focus on anti-cancer or anti-inflammatory roles, miliacin's dual action on immune modulation and skin health provides a unique profile among similar compounds .

Primary Botanical Sources (Panicum miliaceum and Related Species)

Miliacin, chemically known as olean-18-en-3β-ol methyl ether or 3β-methoxyolean-18-ene, represents a pentacyclic triterpene methyl ether with the molecular formula C31H52O and a molecular weight of 440.7 grams per mole [1] [2]. This compound demonstrates remarkable specificity in its botanical distribution, with Panicum miliaceum (broomcorn millet) serving as the primary and most abundant natural source [3] [4].

Research investigations have established that miliacin constitutes approximately 89.0 ± 1.64% of the total pentacyclic triterpene methyl ether content in Panicum miliaceum, making this species the predominant producer of this bioactive compound [6]. In contrast, Setaria italica (foxtail millet) contains significantly lower concentrations, with miliacin representing only 33.8 ± 22.2% of the triterpene methyl ether fraction [6]. This substantial difference in miliacin abundance has rendered Panicum miliaceum miliacin content a reliable biomarker for archaeological and taxonomic identification purposes [11].

The distribution pattern extends beyond these primary millet species to include other members of the Paniceae tribe, though at considerably reduced concentrations [10]. Certain Pennisetum species have been documented to contain miliacin, albeit at levels substantially lower than those observed in Panicum miliaceum [10]. Other Panicum species exhibit variable miliacin content, but none approach the consistently high levels characteristic of broomcorn millet [24].

Plant SpeciesMiliacin Content (%)Biomarker SpecificityChemical Formula
Panicum miliaceum (Broomcorn millet)89.0 ± 1.64Highly specificC31H52O
Setaria italica (Foxtail millet)33.8 ± 22.2Present but lower abundanceC31H52O
Pennisetum speciesVariable (lower)Secondary occurrenceC31H52O
Other Panicum speciesVariable (lower)Minor occurrenceC31H52O

Tissue-Specific Distribution in Millet Plants

The tissue-specific accumulation of miliacin within millet plants demonstrates distinct patterns that reflect the compound's biological significance and metabolic regulation [19]. Seeds represent the primary site of miliacin accumulation, containing the highest concentrations of this triterpene compound throughout the plant lifecycle [4] [5]. This preferential accumulation in reproductive tissues suggests an important role in seed protection and viability maintenance.

Comprehensive analytical studies utilizing gas chromatography-mass spectrometry have revealed that miliacin content varies significantly across different plant tissues [19]. Seeds consistently demonstrate the highest miliacin concentrations, followed by leaves and stems in descending order of abundance [19]. The differential distribution pattern indicates tissue-specific biosynthetic activity and potentially distinct physiological functions within the plant architecture.

Recent investigations comparing two varieties of Panicum miliaceum, specifically Hanácká Mana and Unicum, have demonstrated varietal differences in miliacin accumulation patterns [19]. The Hanácká Mana variety exhibited higher miliacin content in both seeds and leaves compared to the Unicum variety, suggesting genetic factors influence the tissue-specific distribution of this compound [19]. These findings indicate that selective breeding and cultivation practices may potentially enhance miliacin production in specific plant tissues.

The concentration gradient from seeds to vegetative tissues reflects the metabolic priorities of the plant, with reproductive structures receiving preferential allocation of this protective compound [19]. This distribution pattern aligns with the ecological strategy of concentrating defensive metabolites in the most vulnerable and reproductively critical plant organs.

Biosynthetic Route from Squalene Precursors

The biosynthetic pathway leading to miliacin formation follows the classical isoprenoid pathway, beginning with the mevalonate route and proceeding through a series of enzymatic transformations [16]. The initial stages involve the condensation of two farnesyl diphosphate molecules to form squalene through the action of squalene synthase, an enzyme localized within the endoplasmic reticulum [16].

Squalene epoxidase, also known as squalene monooxygenase, catalyzes the subsequent oxidation of squalene to 2,3-oxidosqualene using molecular oxygen and nicotinamide adenine dinucleotide phosphate as cofactors [16] [21]. This flavin adenine dinucleotide-dependent enzyme represents one of the rate-limiting steps in triterpene biosynthesis and serves as a critical regulatory point in the pathway [16].

The cyclization of 2,3-oxidosqualene represents the first diversifying step in triterpene biosynthesis, catalyzed by oxidosqualene cyclase enzymes [25] [29]. In the case of miliacin biosynthesis, beta-amyrin synthase catalyzes the cyclization reaction, adopting a chair-chair-chair conformation that leads to the formation of the dammarenyl carbocation intermediate before producing the oleanane skeleton characteristic of beta-amyrin [25].

The final methylation step involves the transfer of a methyl group from S-adenosylmethionine to the 3β-hydroxyl position of beta-amyrin, resulting in the formation of miliacin [38]. This methylation reaction is catalyzed by specific methyltransferases that demonstrate substrate specificity for oleanane-type triterpenes [22]. The methylation process occurs primarily in the cytoplasm and endoplasmic reticulum, where the necessary cofactors and enzymatic machinery are concentrated [38].

Biosynthetic StepEnzyme/ProcessSubstrateProductCellular Location
Squalene formationSqualene synthase2 × Farnesyl diphosphateSqualeneEndoplasmic reticulum
Squalene epoxidationSqualene epoxidaseSqualene + O2 + NADPH2,3-oxidosqualeneEndoplasmic reticulum
Oxidosqualene cyclizationBeta-amyrin synthase2,3-oxidosqualeneβ-amyrinEndoplasmic reticulum
Methylation reactionMethyltransferaseβ-amyrin + S-adenosylmethionineMiliacinCytoplasm/ER

Evolutionary Conservation in Poaceae Family

The evolutionary distribution of miliacin within the Poaceae family reflects a complex pattern of biochemical divergence and specialization that has occurred over millions of years [14] [17]. Phylogenetic analyses of the Paniceae tribe, which includes the primary miliacin-producing species, indicate that this biochemical capability evolved relatively recently within the grass family evolutionary timeline [31] [32].

The oxidosqualene cyclase gene family, which underlies triterpene diversity in plants, has undergone extensive expansion and diversification in higher plants compared to lower plant forms [40]. While algae and mosses possess only a single oxidosqualene cyclase gene for sterol biosynthesis, higher plants including grasses contain nine to sixteen oxidosqualene cyclase genes, enabling the production of diverse triterpene scaffolds [40]. This expansion occurred primarily through tandem gene duplication followed by positive selection and diversifying evolution [40].

Within the Paniceae tribe, the ability to produce miliacin appears to be concentrated within specific lineages, with Panicum miliaceum representing the most efficient producer [33]. Phylogenetic reconstruction studies using multiple molecular markers have revealed that the capacity for high-level miliacin production may have evolved as a derived characteristic within the Panicum genus [32]. The distribution pattern suggests that while the basic biochemical machinery for triterpene synthesis is conserved across the Poaceae family, the specific enzymatic variants responsible for miliacin production represent evolutionary innovations.

The evolutionary conservation of miliacin biosynthetic capability within closely related grass species indicates strong selective pressure favoring the maintenance of this metabolic pathway [17]. The photosynthetic pathway classification within Paniceae shows considerable diversity, with both C3 and C4 species present, yet miliacin production capability does not correlate directly with photosynthetic type, suggesting independent evolutionary trajectories for these traits [33].

Comparative studies between Panicum miliaceum and Setaria italica reveal that while both species possess the biochemical machinery for miliacin synthesis, the efficiency and regulation of this pathway differ substantially [6] [37]. These differences likely reflect evolutionary divergence in gene expression patterns and enzymatic efficiency rather than fundamental differences in pathway architecture.

Ecological Role in Plant Defense Mechanisms

Miliacin functions as a critical component of the plant defense arsenal, contributing to both direct and indirect protective mechanisms against biotic and abiotic stressors [27] [35]. The compound demonstrates significant antifungal properties, effectively inhibiting the growth of various plant pathogenic fungi through interference with fungal sterol metabolism [27]. This antifungal activity positions miliacin as an important preformed defense compound that provides immediate protection against fungal invasion.

The ecological significance of miliacin extends beyond direct antimicrobial effects to encompass broader plant defense strategies [39]. Research has demonstrated that triterpenes, including miliacin, participate in induced defense responses triggered by herbivore damage or pathogen attack [39]. These compounds contribute to the complex blend of defensive metabolites that plants deploy to deter herbivores and attract natural enemies of plant pests [39].

The concentration of miliacin in seeds reflects its role in protecting the most vulnerable life stage of the plant [35]. Seeds represent the future generation and require robust protection against fungal pathogens, bacterial infections, and insect predation during storage and germination phases [35]. The high miliacin content in millet seeds provides sustained protection throughout the dormancy period and early germination stages.

Field studies have documented the effectiveness of triterpene-based defense systems in agricultural settings, where plants with higher triterpene content demonstrate improved resistance to pest pressure [27]. The ecological benefits of miliacin production include reduced herbivore damage, decreased pathogen load, and improved plant fitness under stress conditions [27]. These advantages translate into enhanced reproductive success and population persistence in natural environments.

The integration of miliacin into the broader plant defense network demonstrates the sophisticated nature of plant chemical ecology [35]. This compound works synergistically with other defensive metabolites, including volatile organic compounds, phenolic compounds, and other triterpenes, to create a comprehensive protective system [35]. The ecological role of miliacin thus extends beyond individual plant protection to influence community-level interactions and ecosystem dynamics within grassland environments.

AspectDetailsSupporting Evidence
Defensive functionAntifungal and antimicrobial propertiesInhibitory effects on fungal growth [27]
Ecological rolePlant defense against pathogens and herbivoresPart of induced defense response system [39]
Tissue specificityConcentrated in seeds and reproductive tissuesHigher concentrations in seeds than vegetative parts [19]
Evolutionary pressurePositive selection for triterpene diversificationRapid evolution of OSC gene family in plants [40]

XLogP3

10.6

Dates

Modify: 2024-04-14

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